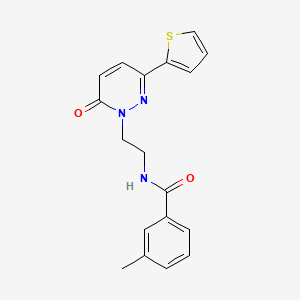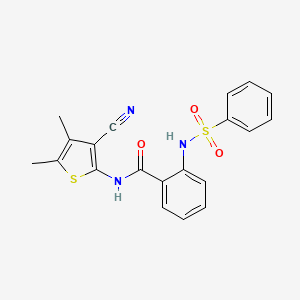
2-(benzenesulfonamido)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzenesulfonamido)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is a useful research compound. Its molecular formula is C20H17N3O3S2 and its molecular weight is 411.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
Research has explored the chemical reactions and synthesis processes involving benzenesulfonamide derivatives. For instance, Takemura et al. (1971) investigated the coupled reactions of N, N-dibromobenzenesulfonamide with cyclohexene, revealing insights into reaction mechanisms and product formations Takemura, Niizato, & Ueno, 1971. Similarly, studies on the synthesis and characterization of novel benzenesulfonamide derivatives have been conducted to explore their chemical reactivity and structural analysis through various methods, including molecular docking and DFT calculations Fahim & Shalaby, 2019.
Antimicrobial and Antitumor Activities
Several studies have focused on the antimicrobial and antitumor activities of benzenesulfonamide derivatives. Ghorab et al. (2017) synthesized a new series of derivatives and evaluated their antibacterial and antifungal activities, demonstrating significant antimicrobial potential Ghorab, Soliman, Alsaid, & Askar, 2017. Additionally, research on ureido benzenesulfonamides incorporating 1,3,5-triazine moieties has shown these compounds to be effective inhibitors of carbonic anhydrase, a target for anticancer and antimetastatic agents Lolak, Akocak, Bua, Sanku, & Supuran, 2019.
Photodynamic Therapy Applications
The development of new compounds with high singlet oxygen quantum yield for potential use in photodynamic therapy (PDT) has been a significant area of research. Pişkin, Canpolat, and Öztürk (2020) synthesized a zinc phthalocyanine derivative substituted with new benzenesulfonamide groups, exhibiting promising properties for PDT applications Pişkin, Canpolat, & Öztürk, 2020.
Enzyme Inhibition Studies
Research into the inhibition of various enzymes by benzenesulfonamide derivatives has been conducted to understand their biochemical mechanisms and potential therapeutic applications. For example, Alyar et al. (2019) synthesized new Schiff bases derived from sulfamethoxazole and sulfisoxazole, evaluating their effects on enzyme activities and performing molecular docking studies to explore interactions with enzymes Alyar, Şen, Özmen, Alyar, Adem, & Şen, 2019.
Wirkmechanismus
Target of Action
It’s known that cyanoacetamide derivatives, a class to which this compound belongs, are considered important precursors for heterocyclic synthesis . They are extensively utilized as reactants to form a variety of heterocyclic compounds .
Mode of Action
The mode of action of 2-Benzenesulfonamido-N-(3-Cyano-4,5-Dimethylthiophen-2-yl)Benzamide involves its interaction with its targets, leading to various chemical reactions. The carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
It’s known that cyanoacetamide derivatives are used in the synthesis of various organic heterocycles .
Result of Action
Many derivatives of cyanoacetamide have been reported to have diverse biological activities .
Biochemische Analyse
Biochemical Properties
The compound, 2-Benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide, plays a significant role in biochemical reactions. It is considered one of the most important precursors for heterocyclic synthesis . The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Cellular Effects
The cellular effects of 2-Benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide are currently under investigation. Similar compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Eigenschaften
IUPAC Name |
2-(benzenesulfonamido)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-13-14(2)27-20(17(13)12-21)22-19(24)16-10-6-7-11-18(16)23-28(25,26)15-8-4-3-5-9-15/h3-11,23H,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMQSDFJDFSQOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-4-(methylsulfanyl)butanoic acid](/img/structure/B2533933.png)
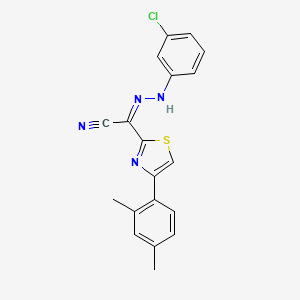
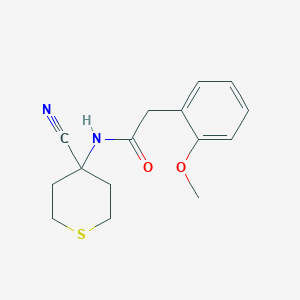
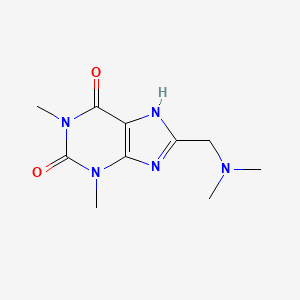


![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-fluorobenzamide](/img/structure/B2533940.png)


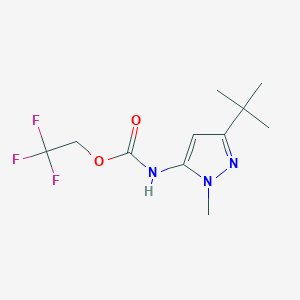
![5-(4-chlorophenyl)-2-(naphthalen-1-yl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2533944.png)
